2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-[(4-tert-butylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S2/c1-28(2,3)19-12-10-18(11-13-19)17-36-27-31-22-9-5-4-8-21(22)25-30-23(26(34)32(25)27)15-24(33)29-16-20-7-6-14-35-20/h4-14,23H,15-17H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPZPTQZMZAJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H28N4O2S2
- Molecular Weight : 516.68 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Similar compounds in the imidazo[1,2-c]quinazoline class have shown significant inhibitory effects on enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. The inhibition of this enzyme can lead to decreased blood sugar levels, making it a candidate for managing type 2 diabetes mellitus .
Antidiabetic Activity
Research indicates that derivatives of imidazo[1,2-c]quinazoline exhibit strong α-glucosidase inhibitory activities. For instance, compounds synthesized from this scaffold have shown IC50 values ranging from 12.44 μM to 308.33 μM, significantly outperforming standard drugs like acarbose (IC50 = 750 μM) . This suggests that the compound may possess similar antidiabetic properties.
Anticancer Potential
Imidazoquinazolines have been recognized for their anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases . The specific compound may share these properties due to its structural similarities with other known anticancer agents.
Antimicrobial and Antifungal Activities
The imidazo[1,2-c]quinazoline scaffold has also been linked to antimicrobial and antifungal effects. Research shows that certain derivatives exhibit broad-spectrum activity against various pathogens . This could imply that our compound may also demonstrate similar antimicrobial properties.
Study on α-Glucosidase Inhibition
A recent study synthesized several imidazo[1,2-c]quinazoline derivatives and evaluated their α-glucosidase inhibitory activities. The results indicated that substituents on the imidazole moiety significantly influenced potency. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that the presence of specific functional groups, such as methoxy or halogens on the phenyl ring, could enhance or diminish biological activity. For instance, compounds with two methoxy groups showed substantial inhibitory activities against α-glucosidase .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C28H28N4O2S2 |
| Molecular Weight | 516.68 g/mol |
| Purity | ~95% |
| Antidiabetic Activity (IC50) | 12.44 - 308.33 μM |
| Standard Drug (Acarbose IC50) | 750 μM |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with the formation of the imidazo[1,2-c]quinazolin-3-one core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:
- Core formation: Cyclization of quinazoline precursors under reflux with catalysts like acetic acid or DMF .
- Sulfanyl group attachment: Thiol-alkylation reactions using (4-tert-butylphenyl)methanethiol under inert conditions (N₂ atmosphere) to avoid oxidation .
- Acetamide coupling: Amide bond formation via EDC/HOBt-mediated coupling between the sulfanyl intermediate and thiophen-2-ylmethylamine . Optimization requires precise temperature control (e.g., 0–5°C for acylation steps) and solvent selection (e.g., DCM for thiol reactions, DMF for cyclization) .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify the imidazoquinazoline core, sulfanyl linkage, and acetamide substituents .
- Purity assessment: HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .
- Crystallinity evaluation: X-ray diffraction (XRD) for polymorph identification, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Q. What preliminary biological screening assays are recommended?
Begin with in vitro assays:
- Enzyme inhibition: Test against kinases (e.g., EGFR, Aurora A) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility/logP: Shake-flask method in PBS (pH 7.4) and octanol-water partitioning to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the thiophen-2-ylmethylacetamide moiety?
- Analog synthesis: Replace thiophen-2-ylmethyl with furan-2-ylmethyl or substituted benzyl groups via reductive amination or Ullmann coupling .
- Bioisosteric replacements: Substitute the thiophene ring with triazoles or oxadiazoles to modulate electron density and metabolic stability .
- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins like COX-2 or tubulin .
Q. What strategies address conflicting cytotoxicity data across cell lines?
- Mechanistic profiling: Perform RNA sequencing or phosphoproteomics to identify differential pathway activation (e.g., apoptosis vs. autophagy) .
- Metabolic stability assays: Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in efficacy .
- 3D tumor spheroid models: Compare 2D vs. 3D cultures to evaluate penetration and hypoxia-related resistance mechanisms .
Q. How can computational modeling guide lead optimization?
- ADMET prediction: Use QikProp or SwissADME to predict BBB penetration, hERG inhibition, and CYP liabilities .
- MD simulations: Analyze binding stability of the sulfanyl group in target active sites (e.g., >50 ns simulations in GROMACS) .
- Free energy calculations: Apply MM-PBSA to rank analog binding affinities .
Methodological Considerations
Q. What in vivo models are suitable for pharmacokinetic (PK) studies?
- Rodent models: Administer IV/PO doses (5–20 mg/kg) to calculate AUC, Cmax, and t₁/₂. Plasma analysis via LC-MS/MS .
- Tissue distribution: Use whole-body autoradiography or MALDI imaging to assess accumulation in target organs .
Q. How to resolve synthetic impurities in the final product?
- Byproduct identification: LC-MS/MS to detect sulfoxide derivatives (from sulfanyl oxidation) or uncyclized intermediates .
- Purification: Optimize flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC with trifluoroacetic acid modifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
